1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one
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Overview
Description
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a hexanone backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to the stability imparted by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one can be synthesized through the silylation of hexan-3-one. The process typically involves the reaction of hexan-3-one with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Hexan-3-one+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Hexanoic acid or hexan-3-one derivatives.
Reduction: Hexan-3-ol.
Substitution: Hexan-3-one with a free hydroxyl group.
Scientific Research Applications
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is utilized in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of 1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The protection is reversible, allowing for the selective deprotection under specific conditions, thus facilitating complex synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(Trimethylsilyl)oxy]hexan-3-one: Similar in structure but with a trimethylsilyl group instead of a TBDMS group.
1-[(Triisopropylsilyl)oxy]hexan-3-one: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is unique due to the balance it offers between stability and ease of removal. The TBDMS group is more stable than trimethylsilyl but easier to remove than triisopropylsilyl, making it a versatile protecting group in organic synthesis.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing significantly to advancements in various scientific fields.
Properties
Molecular Formula |
C12H26O2Si |
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Molecular Weight |
230.42 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxyhexan-3-one |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI Key |
XBQPANOEZAITIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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